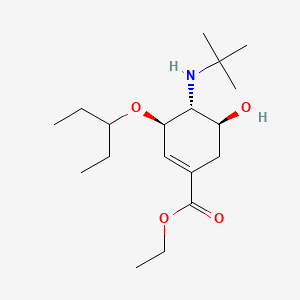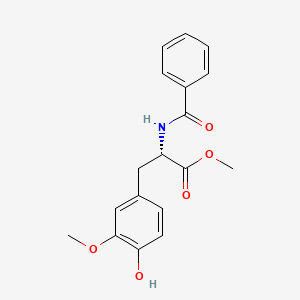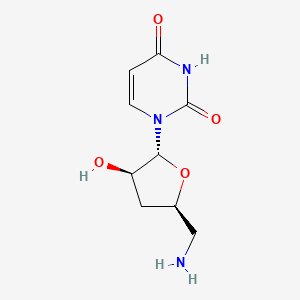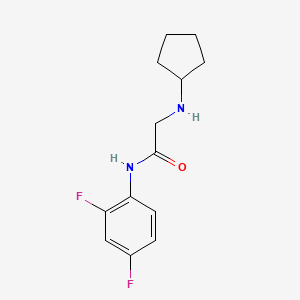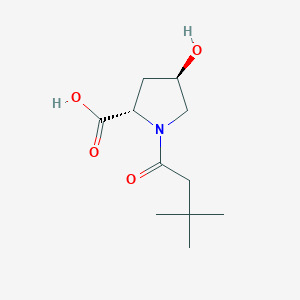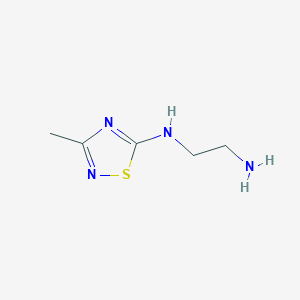
N1-(3-methyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-methyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine is a chemical compound with the molecular formula C5H10N4S It belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-methyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide with ethylenediamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N1-(3-methyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiadiazoles, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
N1-(3-methyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets.
Mécanisme D'action
The mechanism of action of N1-(3-methyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiadiazole derivatives such as:
- 3-methyl-1,2,4-thiadiazole-5-carbohydrazide
- 1,3,4-thiadiazole derivatives with various substituents
Uniqueness
N1-(3-methyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of the thiadiazole ring with ethylenediamine makes it versatile for various applications, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C5H10N4S |
|---|---|
Poids moléculaire |
158.23 g/mol |
Nom IUPAC |
N'-(3-methyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C5H10N4S/c1-4-8-5(10-9-4)7-3-2-6/h2-3,6H2,1H3,(H,7,8,9) |
Clé InChI |
YQILVHOEZPLKFY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NSC(=N1)NCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


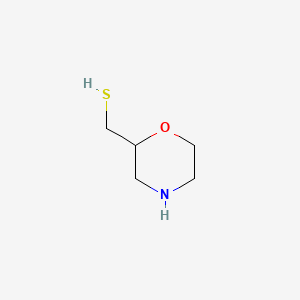

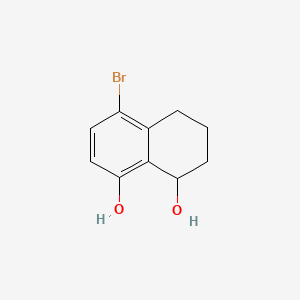
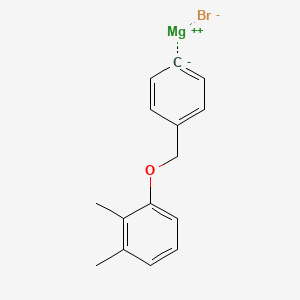
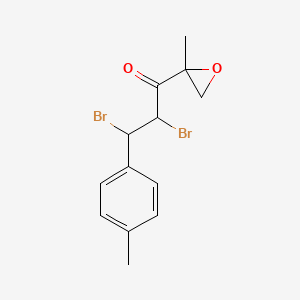
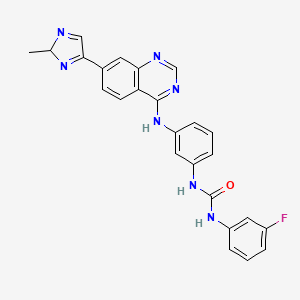
![3-Amino-2-bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14889642.png)
